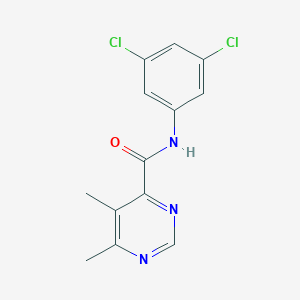
N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DCPM, is a pyrimidine derivative that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair (Zhang et al., 2015). Another proposed mechanism is that N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the activity of protein kinase CK2, an enzyme that is involved in cell growth and proliferation (Wang et al., 2013).
Biochemical and Physiological Effects:
N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can induce apoptosis in cancer cells, inhibit the aggregation of amyloid-β peptides, and inhibit the activity of topoisomerase II and protein kinase CK2 (Zhang et al., 2015; Wang et al., 2013). N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have anti-inflammatory effects, and it has been investigated for its potential use in the treatment of inflammatory diseases (Zhang et al., 2015).
実験室実験の利点と制限
One advantage of using N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is that it has been shown to have a broad range of biological activities, making it a potentially useful compound for investigating various cellular processes. However, one limitation of using N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several potential future directions for research on N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is further investigation of its mechanism of action, which could help to identify new targets for drug development. Additionally, more studies are needed to investigate the potential toxicity and side effects of N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, particularly in vivo. Finally, N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide could be investigated for its potential use in combination with other drugs, which could enhance its therapeutic efficacy.
合成法
N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dichloroaniline with 2,3-butanedione to form 3,5-dichloro-2,3-dimethyl-1,4-dihydropyridine. This intermediate is then reacted with guanidine carbonate to form N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide (Zhang et al., 2015). The purity of the compound can be confirmed through various analytical techniques, such as NMR and HPLC.
科学的研究の応用
N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a potential anticancer agent. Studies have shown that N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can induce apoptosis in cancer cells, and it has been shown to have a synergistic effect when used in combination with other anticancer agents (Zhang et al., 2015). N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Studies have shown that N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can inhibit the aggregation of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer's disease (Wang et al., 2013).
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-7-8(2)16-6-17-12(7)13(19)18-11-4-9(14)3-10(15)5-11/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFPKRJFLHRLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2690347.png)
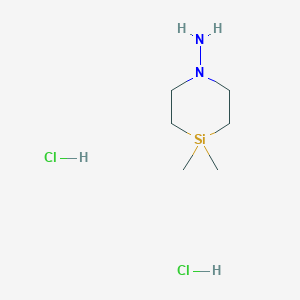
![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine](/img/structure/B2690352.png)
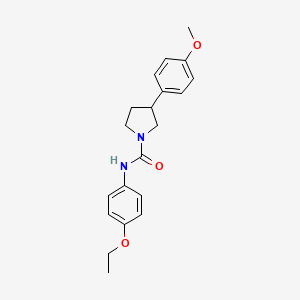
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2690356.png)
![[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2690357.png)
![2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2690359.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B2690361.png)

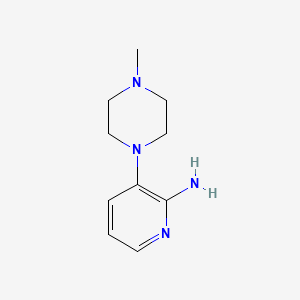
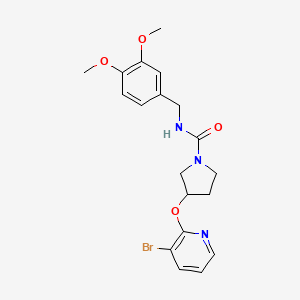
![5-amino-N-(4-ethylphenyl)-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690367.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-hydroxyazetidin-1-yl)methanone](/img/structure/B2690368.png)
![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-chlorophenyl)urea](/img/structure/B2690369.png)